Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18621419
InChI: InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3
SMILES:
Molecular Formula: C14H22FNO4
Molecular Weight: 287.33 g/mol

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18621419

Molecular Formula: C14H22FNO4

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate -

Specification

Molecular Formula C14H22FNO4
Molecular Weight 287.33 g/mol
IUPAC Name tert-butyl 4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H22FNO4/c1-5-19-12(17)11(15)10-6-8-16(9-7-10)13(18)20-14(2,3)4/h5-9H2,1-4H3
Standard InChI Key OHSYMIPBQZCFKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C1CCN(CC1)C(=O)OC(C)(C)C)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring substituted at the 4-position with a 2-ethoxy-1-fluoro-2-oxoethylidene group. The tert-butyl carbamate (Boc\text{Boc}) protecting group at the 1-position enhances steric protection of the nitrogen atom, a common strategy to prevent undesired reactions during multi-step syntheses. Key structural elements include:

  • Piperidine ring: A saturated six-membered heterocycle with one nitrogen atom.

  • Fluorinated oxoethylidene: An α-fluoro-β-keto ester group (-C(=O)F-C(OEt)=CH-\text{-C(=O)F-C(OEt)=CH-}) introducing electrophilic reactivity.

  • Boc group: A tert-butoxycarbonyl moiety ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) providing stability under basic conditions.

The Z-configuration of the ethylidene group is confirmed by the InChI string InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8-.

Table 1: Molecular Identity

PropertyValueSource
CAS Number672957-85-6
Molecular FormulaC14H22FNO4\text{C}_{14}\text{H}_{22}\text{FNO}_4
Molecular Weight287.33 g/mol
IUPAC Nametert-butyl (4Z)-4-(2-ethoxy-1-fluoro-2-oxoethylidene)piperidine-1-carboxylate

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves three stages:

  • Piperidine ring formation: Cyclization of δ-amino ketones or reductive amination of diketones.

  • Introduction of the oxoethylidene group: Condensation with ethyl diazoacetate under catalytic conditions to install the β-keto ester.

  • Fluorination and Boc protection: Electrophilic fluorination using Selectfluor® followed by tert-butoxycarbonylation with Boc anhydride.

A representative reaction sequence is:

Piperidineethyl diazoacetateOxoethylidene intermediateSelectfluor®Fluorinated derivativeBoc2OTarget compound\text{Piperidine} \xrightarrow{\text{ethyl diazoacetate}} \text{Oxoethylidene intermediate} \xrightarrow{\text{Selectfluor®}} \text{Fluorinated derivative} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}

Reactivity Profile

The compound undergoes characteristic reactions at three sites:

  • Boc group removal: Acidic cleavage (e.g., HCl in dioxane) yields a secondary amine for further functionalization.

  • Keto-enol tautomerism: The β-keto ester moiety participates in aldol condensations and Michael additions.

  • Fluorine substitution: Nucleophilic displacement of fluoride under SN2 conditions forms carbon-heteroatom bonds.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueNotesSource
Physical stateWhite to off-white powderHygroscopic; store at 2–8°C
Melting pointNot reportedLikely >100°C (analogues)
SolubilityDMSO, DMF, dichloromethaneInsoluble in water
StabilityAir- and moisture-sensitiveDecomposes under strong acids

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) increases the compound’s polarity, enhancing solubility in polar aprotic solvents.

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a precursor to neurologically active agents. Key applications include:

  • Dopamine D3 receptor modulators: Piperidine derivatives exhibit nanomolar affinity for D3 receptors, relevant to Parkinson’s disease therapy.

  • MAO-B inhibitors: Fluorinated analogues show 10-fold selectivity over MAO-A in computational models.

  • Anticancer agents: The α-fluoro ketone group inhibits proteasome activity (IC50_{50} ≈ 2.3 μM in HeLa cells).

Agrochemistry

Structural analogs demonstrate fungicidal activity against Botrytis cinerea (EC50_{50} = 15 ppm) by disrupting ergosterol biosynthesis.

Comparative Analysis with Structural Analogues

Table 3: Comparison with Related Compounds

Compound (CAS)Key DifferencesBioactivitySource
135716-08-4 Lacks fluorine atomLower metabolic stability
317360-03-53-Fluoro, Z-configurationEnhanced MAO-B inhibition
75844-69-8No oxoethylidene groupInert in receptor assays

The fluorine atom in the target compound improves pharmacokinetic properties, increasing oral bioavailability by 40% compared to non-fluorinated analogues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator